molecular formula C11H14N2O3S B14714349 acetic acid;phenacyl carbamimidothioate CAS No. 7147-63-9

acetic acid;phenacyl carbamimidothioate

Cat. No.: B14714349
CAS No.: 7147-63-9
M. Wt: 254.31 g/mol
InChI Key: XTWWNGZQHFCFRS-UHFFFAOYSA-N
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Description

Acetic acid;phenacyl carbamimidothioate is a compound that combines the properties of acetic acid and phenacyl carbamimidothioate. Acetic acid, known for its pungent odor and sour taste, is a simple carboxylic acid with the formula CH₃COOH. Phenacyl carbamimidothioate, on the other hand, is a derivative of phenacyl bromide and carbamimidothioate, known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;phenacyl carbamimidothioate typically involves the reaction of phenacyl bromide with carbamimidothioate in the presence of acetic acid. The reaction is carried out under reflux conditions in ethanol, with microwave irradiation to enhance the reaction rate . The reaction mechanism involves the nucleophilic addition of the carbamimidothioate to the phenacyl bromide, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine as a promoter . This process has been further developed into the Cavita process, which offers improved efficiency and sustainability. Phenacyl carbamimidothioate derivatives are typically produced through multicomponent reactions involving phenacyl bromide and various nucleophiles .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;phenacyl carbamimidothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, alcohols, amines, and substituted phenacyl derivatives .

Mechanism of Action

The mechanism of action of acetic acid;phenacyl carbamimidothioate involves its interaction with various molecular targets and pathways. The phenacyl group can act as an electrophile, reacting with nucleophiles in biological systems. The carbamimidothioate moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

7147-63-9

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

acetic acid;phenacyl carbamimidothioate

InChI

InChI=1S/C9H10N2OS.C2H4O2/c10-9(11)13-6-8(12)7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H3,10,11);1H3,(H,3,4)

InChI Key

XTWWNGZQHFCFRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(=O)CSC(=N)N

Origin of Product

United States

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